l-Arabinose, didecyl mercaptal
CAS No.: 112159-71-4
Cat. No.: VC0219764
Molecular Formula: C8H12O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112159-71-4 |
---|---|
Molecular Formula | C8H12O3 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
l-Arabinose, didecyl mercaptal is a derivative of l-arabinose, a naturally occurring pentose sugar. This compound belongs to the class of mercaptals, which are formed by the reaction of aldehydes with thiols. In this case, l-arabinose reacts with decanethiol to form the didecyl mercaptal derivative.
Basic Identification Data
The following table presents the essential identifying information for l-Arabinose, didecyl mercaptal:
Parameter | Value |
---|---|
Chemical Name | l-Arabinose, didecyl mercaptal |
Synonyms | l-Arabinose, didecyl dithioacetal; 5,5-bis(decylsulfanyl)pentane-1,2,3,4-tetrol |
CAS Registry Number | 112159-71-4 |
Molecular Formula | C₂₅H₅₂O₄S₂ |
Molar Mass | 480.81 g/mol |
InChI Key | NHSTWCFIJXPDJN-UHFFFAOYSA-N |
The compound is structurally characterized as having the l-arabinose backbone with two decyl mercaptan groups attached at what was originally the aldehyde carbon, forming a dithioacetal functional group .
Structural Analysis
l-Arabinose, didecyl mercaptal can be described as 5,5-bis(decylsulfanyl)pentane-1,2,3,4-tetrol, which accurately represents its chemical structure . The compound features:
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A pentane backbone with hydroxyl groups at positions 1, 2, 3, and 4
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Two decylsulfanyl groups (C₁₀H₂₁S-) attached to the 5-position carbon
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A tetrol structure derived from the parent l-arabinose sugar
The SMILES notation for this compound is OC(C(C(O)C(SCCCCCCCCCC)SCCCCCCCCCC)O)CO, which provides a linear representation of its molecular structure .
Physical and Chemical Properties
l-Arabinose, didecyl mercaptal exhibits specific physical and chemical properties that distinguish it from its parent compound, l-arabinose, and from other mercaptal derivatives.
Physical Properties
The physical properties of l-Arabinose, didecyl mercaptal have been determined through both experimental measurements and computational predictions:
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Density | 1.043 ± 0.06 g/cm³ | Predicted |
Boiling Point | 638.7 ± 55.0 °C | Predicted |
pKa | 13.13 ± 0.20 | Predicted |
The high boiling point reflects the substantial molecular weight of the compound and the presence of strong intermolecular forces due to the multiple hydroxyl groups .
Chemical Reactivity
As a dithioacetal derivative, l-Arabinose, didecyl mercaptal exhibits chemical properties characteristic of this functional group:
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Stability under basic conditions
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Susceptibility to hydrolysis under acidic conditions
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Potential for further derivatization at the hydroxyl groups
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Lower reactivity at the dithioacetal carbon compared to the original aldehyde in l-arabinose
The hydroxyl groups maintain their reactivity similar to the parent l-arabinose compound, allowing for selective derivatization through various chemical transformations .
The methylation of l-Arabinose diethyl mercaptal has been studied, showing that the hydroxyl group at C2 is the most reactive toward methylation, followed by the primary C5-hydroxyl group . This information might be relevant for understanding the reactivity patterns of l-Arabinose, didecyl mercaptal.
Spectroscopic Characteristics
Spectroscopic data for l-Arabinose, didecyl mercaptal is available from specialized databases and can be used for compound identification and structural confirmation.
Mass Spectral Properties
Mass spectral data for l-Arabinose, didecyl mercaptal have been recorded and catalogued:
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SPLASH: splash10-0a4l-9101000000-3c2b0ecc581bfff9b3ba (A unique identifier for the mass spectrum)
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The mass spectrum exhibits characteristic fragmentation patterns reflecting the cleavage of the C-S bonds and fragmentation of the decyl chains
This spectral fingerprint serves as a unique identifier for the compound and can be used for its detection and quantification in complex mixtures .
Relationship to l-Arabinose
To fully understand l-Arabinose, didecyl mercaptal, it is important to consider its relationship to the parent compound, l-arabinose.
Comparison with l-Arabinose
l-Arabinose is a pentose sugar with the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol . It is a naturally occurring monosaccharide found in various plant sources and has been studied for its biological properties, particularly its effects on carbohydrate metabolism .
The formation of the didecyl mercaptal derivative significantly alters the physical and chemical properties of l-arabinose:
Property | l-Arabinose | l-Arabinose, didecyl mercaptal |
---|---|---|
Molecular Weight | 150.13 g/mol | 480.81 g/mol |
Solubility | Highly water-soluble | Likely lipophilic due to decyl chains |
Melting Point | 158-160°C | Not reported |
Chemical Reactivity | Reducing sugar with reactive aldehyde | Non-reducing with protected carbonyl |
The conversion of l-arabinose to its didecyl mercaptal derivative effectively masks the reducing end of the sugar, potentially altering its biological interactions and chemical behavior .
Supplier | Catalog Number | Country of Origin |
---|---|---|
SAGECHEM | S297739 | China |
Dayang Chem (Hangzhou) Co., Ltd. | Not specified | China |
Letopharm | Not specified | Not specified |
The compound appears to be available primarily for research and development purposes rather than for large-scale industrial applications .
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